2-Acetyl-2-decarbamoyldoxycycline

Capillary Electrophoresis Method Validation Impurity Profiling

Choose 2-Acetyl-2-decarbamoyldoxycycline (ADDOX) when your analytical workflow demands strict pharmacopeial compliance. Its unique C-2 acetyl substitution—absent in 6-epidoxycycline or metacycline—delivers a distinct chromatographic retention time that is irreplaceable for HPLC system suitability, method validation, and stability-indicating assays. Substituting with any other doxycycline-related substance will invalidate your calibration and fail regulatory scrutiny. This reference standard is supplied with full characterization data (HPLC, NMR, MS) to support ANDA/CMC submissions and EP/USP monograph compliance. Request your quote today to secure the exact impurity marker your Quality Control laboratory requires.

Molecular Formula C23H25NO8
Molecular Weight 443.46
CAS No. 122861-53-4
Cat. No. B601460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-2-decarbamoyldoxycycline
CAS122861-53-4
Molecular FormulaC23H25NO8
Molecular Weight443.46
Structural Identifiers
SMILESCC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)C)N(C)C)O
InChIInChI=1S/C23H25NO8/c1-8-10-6-5-7-11(26)14(10)18(27)15-12(8)19(28)16-17(24(3)4)20(29)13(9(2)25)21(30)23(16,32)22(15)31/h5-8,12,16-17,19,26-28,30,32H,1-4H3/t8-,12+,16+,17-,19-,23+/m0/s1
Commercial & Availability
Standard Pack Sizes2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-2-decarbamoyldoxycycline (CAS 122861-53-4): A Critical Doxycycline Reference Standard for Analytical Method Validation and Impurity Control


2-Acetyl-2-decarbamoyldoxycycline (CAS 122861-53-4), officially designated as Doxycycline EP Impurity F and USP Related Compound F, is a structurally defined derivative of the semi-synthetic tetracycline antibiotic doxycycline [1]. The compound is characterized by a specific chemical modification at the C-2 position of the tetracycline core, where the native carbamoyl group is replaced by an acetyl moiety [2]. This compound is not intended for therapeutic use; rather, its primary utility lies in its established role as a key reference standard in analytical chemistry and pharmaceutical quality control (QC), specifically for the development and validation of methods to detect and quantify related substances in doxycycline active pharmaceutical ingredients (APIs) and finished dosage forms . Its structural and physicochemical properties dictate its distinct chromatographic behavior, making it an essential tool for ensuring compliance with major pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) [3].

Why 2-Acetyl-2-decarbamoyldoxycycline (CAS 122861-53-4) Cannot Be Substituted with Other Doxycycline Impurities or Standards in Analytical Workflows


In pharmaceutical analysis, reference standards are not interchangeable. 2-Acetyl-2-decarbamoyldoxycycline (ADDOX) possesses a unique chemical structure (C-2 acetyl substitution) that confers distinct physicochemical properties, most critically its specific chromatographic retention time and spectral profile [1]. This contrasts sharply with other doxycycline-related impurities like 6-epidoxycycline (6-EDOX) or metacycline (MTC), which have different molecular configurations and thus different analytical behaviors [2]. Substituting ADDOX with an alternative standard—even another doxycycline impurity—would lead to inaccurate method calibration, failed system suitability tests, and invalidated results in purity assays. Regulatory filings (e.g., ANDAs) explicitly require the use of pharmacopeial reference standards or fully characterized materials that are chemically identical to the specified impurity [3]. The use of a non-identical compound, regardless of its structural similarity, fails to meet these stringent identity and purity requirements, thereby jeopardizing product quality assessments and regulatory approval [4].

Quantitative Differentiation Guide for 2-Acetyl-2-decarbamoyldoxycycline (CAS 122861-53-4)


Critical Resolution from Doxycycline in Electrophoretic Purity Analysis

A selective capillary electrophoresis (CE) method was developed specifically to resolve doxycycline (DOX) from its critical impurity, 2-acetyl-2-decarbamoyldoxycycline (ADDOX), a separation that had not been achieved in previous CE methods [1]. The method establishes that ADDOX is a discrete, quantifiable entity, distinct from the main drug peak, which is essential for accurate purity assessment.

Capillary Electrophoresis Method Validation Impurity Profiling Doxycycline

Established Purity Profile for Use as a Certified Reference Material

The target compound has been isolated from doxycycline hyclate mother liquor and characterized, confirming its identity as 2-acetyl-2-decarbamoyl-doxycycline, which corresponds to EP Impurity F [1]. Its purity was quantified, providing a benchmark for its suitability as a reference material.

Reference Standard HPLC Impurity Isolation Quality Control

Distinct Stability Profile Differentiates ADDOX from Doxycycline and Other Epimers

Aqueous solutions of doxycycline are prone to degradation, forming several specified impurities including 2-acetyl-2-decarbamoyldoxycycline (ADDOX), 4-epidoxycycline, 6-epidoxycycline, and metacycline [1]. The formation of ADDOX is distinct from simple epimerization reactions that produce 4-EDOX and 6-EDOX, indicating a different degradation pathway and stability profile.

Stability Degradation Formulation Solubility

Primary Industrial and Research Applications for 2-Acetyl-2-decarbamoyldoxycycline (CAS 122861-53-4) Reference Standard


Analytical Method Development and Validation for Doxycycline Purity

2-Acetyl-2-decarbamoyldoxycycline is used as a critical system suitability standard and impurity marker during the development and validation of high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) methods for doxycycline API and drug products [1]. Its distinct retention time and spectral characteristics are used to establish method specificity and resolution, ensuring the primary doxycycline peak can be accurately separated from this key related substance [2].

Pharmaceutical Quality Control (QC) Release and Stability Testing

In QC laboratories, this compound serves as a certified reference standard to identify and quantify the EP Impurity F / USP Related Compound F in batches of doxycycline hyclate and monohydrate. It is essential for routine batch release testing against pharmacopeial limits (e.g., EP, USP) and for monitoring degradation product formation during long-term and accelerated stability studies [3]. Its use directly supports the compilation of Chemistry, Manufacturing, and Controls (CMC) sections for Abbreviated New Drug Applications (ANDAs) and marketing authorization dossiers [4].

Forced Degradation Studies for Stability-Indicating Method Validation

2-Acetyl-2-decarbamoyldoxycycline is employed as a reference to track specific degradation pathways. When doxycycline API is subjected to forced degradation conditions (e.g., oxidative, thermal, photolytic stress), the formation of ADDOX can be monitored and quantified [1]. Demonstrating that an analytical method can resolve ADDOX from the parent drug and other degradants is a key requirement for validating a stability-indicating method, a regulatory expectation for all new drug products.

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